Yangambin
Overview
Description
Yangambin is a furofuran lignan, isolated from plants such as members of the Annonaceae family, including species of the genus Rollinia, and from the Magnolia biondii . It is a selective PAF receptor antagonist and inhibits Ca2+ influx through voltage-gated Ca2+ channels, leading to the reduction in [Ca2+]i in vascular smooth muscle cells and consequent peripheral vasodilation .
Synthesis Analysis
The synthesis of Yangambin involves a one-pot conjugate addition/aldol reaction that involves an enantioenriched benzyl tert-butyl sulfoxide, an enone, and gaseous formaldehyde to construct the bis (phenylpropanoid) backbone . The reduction of the ketone with diisobutylaluminium hydride and acid-catalysed cyclisation in EtOH furnished Yangambin .
Molecular Structure Analysis
Yangambin has a molecular formula of C24H30O8 . The molecular structure of Yangambin can be found in various scientific databases .
Chemical Reactions Analysis
The formation of 2,5-diaryltetrahydrofuran lignans was observed as a side reaction in the final step of Yangambin synthesis . Acid-catalysed cyclisation of the aldol intermediate gave a completely different outcome .
Physical And Chemical Properties Analysis
Yangambin has a molecular weight of 446.49 . More detailed physical and chemical properties can be found in various scientific databases .
Scientific Research Applications
Leishmanicidal and Immunomodulatory Effects
Yangambin and its isomer epi-yangambin, derived from Ocotea fasciculata, demonstrate significant leishmanicidal activity against Leishmania amazonensis and Leishmania braziliensis. These compounds reduce the intracellular viability of these parasites in a concentration-dependent manner. Additionally, yangambin and epi-yangambin modulate the production of inflammatory mediators by macrophages infected by these Leishmania species, suggesting potential for the development of new therapeutic options for Cutaneous Leishmaniasis (Jéssica Rebouças-Silva et al., 2023).
Embryotoxicity Studies
Studies on Gallus gallus domesticus embryos show that yangambin does not exhibit embryotoxic effects on neurodevelopment under tested conditions. This absence of embryotoxicity at concentrations up to 65 µg/ml indicates yangambin's potential safety for further pharmacological exploration (Thiago Felix da Silva et al., 2021).
Cytotoxicity and Pharmacological Activity
Yangambin, a pharmacologically active lignan from Ocotea duckei, shows low cytotoxicity across various in vitro models. This low cytotoxicity, coupled with a range of pharmacological activities such as anticonvulsant, analgesic, anti-inflammatory, and leishmanicidal effects, underscores its potential as a candidate for drug development (Rubens L. Monte Neto et al., 2008).
Cardiovascular Effects
Yangambin has been identified for its antagonistic properties against Platelet-Activating Factor (PAF) and its preventive effects on cardiovascular collapse during anaphylactic and endotoxic/septic shocks. Its ability to prevent vascular and cardiac hyporesponsiveness to catecholamines during endotoxic shock positions it as a compound of interest for the management of cardiovascular diseases (E. Tibiriçá, 2006).
CNS Activity
Research into the behavioral effects of yangambin on mice reveals its depressant activity on locomotor activity, forced swimming, and pentobarbital sleeping time tests, indicating a potential for the study of yangambin in neurological contexts (F. C. F. de Sousa et al., 2005).
Hypotensive and Vasorelaxant Effects
Yangambin induces hypotension and tachycardia in rats, with studies suggesting that its hypotensive effect may be due to peripheral vasodilation involving the inhibition of Ca2+ influx through voltage-gated Ca2+ channels. These findings point to yangambin's potential in cardiovascular therapy (I. Araújo et al., 2014).
Insect Control Potential
Yangambin demonstrates an ability to inhibit postembryonic development and induce morphological alterations in Chrysomya megacephala, suggesting its utility in controlling populations of this public health menace (Marise Maleck de Oliveira Cabral et al., 2007).
Hemolytic Activity Study
Investigations into the hemolytic activity of yangambin on sheep blood reveal its non-hemolytic nature at tested concentrations, further supporting its potential safety for therapeutic use (Maria Isabel de Assis Lima Castro et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLFUIXSXUASEX-RZTYQLBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025819 | |
Record name | Yangambin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Yangambin | |
CAS RN |
13060-14-5 | |
Record name | (+)-Yangambin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13060-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Yangambin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013060145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Yangambin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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